molecular formula C28H28N4O3S B11215505 4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide

4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide

Cat. No.: B11215505
M. Wt: 500.6 g/mol
InChI Key: IWWXOOCQOJWJLG-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of quinazolinone derivatives.
  • Its systematic name is 4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide .
  • The compound’s structure consists of a benzene ring (phenethylbenzamide) linked to a quinazolinone core via a thioxo group and a morpholino substituent.
  • Quinazolinones have diverse biological activities, making this compound an interesting subject for study.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

      Cellular Effects:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications may continue to evolve as research progresses

    Properties

    Molecular Formula

    C28H28N4O3S

    Molecular Weight

    500.6 g/mol

    IUPAC Name

    4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(2-phenylethyl)benzamide

    InChI

    InChI=1S/C28H28N4O3S/c33-26(29-13-12-20-4-2-1-3-5-20)22-8-6-21(7-9-22)19-32-27(34)24-18-23(31-14-16-35-17-15-31)10-11-25(24)30-28(32)36/h1-11,18H,12-17,19H2,(H,29,33)(H,30,36)

    InChI Key

    IWWXOOCQOJWJLG-UHFFFAOYSA-N

    Canonical SMILES

    C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5

    Origin of Product

    United States

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